4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE
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Overview
Description
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE is a complex organic compound with a molecular formula of C27H27N3OS and a molecular weight of 441.6 g/mol This compound features a piperazine ring substituted with a 2,3-dimethylphenyl group and a quinoline ring substituted with a 5-methyl-2-thienyl group
Preparation Methods
The synthesis of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinoline rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar compounds include other piperazine and quinoline derivatives. For example:
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Aripiprazole: A quinoline derivative used as an antipsychotic medication. Compared to these compounds, 4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE may have unique structural features that confer distinct biological activities or chemical reactivity.
Properties
Molecular Formula |
C27H27N3OS |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C27H27N3OS/c1-18-7-6-10-25(20(18)3)29-13-15-30(16-14-29)27(31)22-17-24(26-12-11-19(2)32-26)28-23-9-5-4-8-21(22)23/h4-12,17H,13-16H2,1-3H3 |
InChI Key |
PUKVCWDGLOFOOC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)C)C |
Origin of Product |
United States |
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